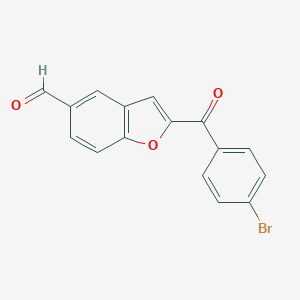

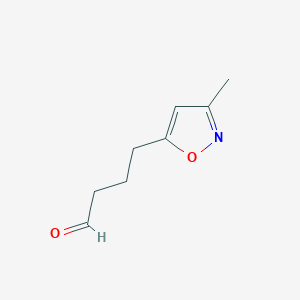

4-(3-Methylisoxazol-5-yl)-butyraldehyde

Overview

Description

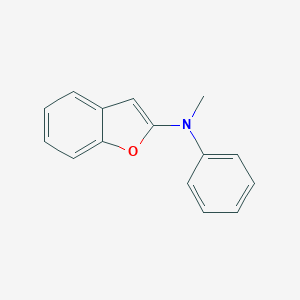

“4-(3-Methylisoxazol-5-yl)-butyraldehyde” is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives are of immense importance due to their wide spectrum of biological activities and therapeutic potential .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been determined using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction analysis . Isoxazole is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific derivative. For example, (4-Bromo-3-methylisoxazol-5-yl)methyl acetate, a related compound, is a yellow to brown liquid at room temperature .Mechanism of Action

The mechanism of action of isoxazole derivatives is diverse and depends on the specific derivative and its biological target. For example, some isoxazole derivatives have been tested in an in vitro ELISA of isolated p38 MAP kinase and for inhibitory potency against cytP450 to develop agents for the treatment of rheumatoid and inflammatory diseases .

Safety and Hazards

Isoxazole derivatives can be harmful if swallowed, in contact with skin, or if inhaled. They may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to handle these compounds with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies for isoxazole synthesis . This includes the development of alternate metal-free synthetic routes . Furthermore, the synthesis of new and other important types of heterocyclic compounds in water continues to attract wide attention among synthetic chemists .

properties

IUPAC Name |

4-(3-methyl-1,2-oxazol-5-yl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-7-6-8(11-9-7)4-2-3-5-10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBUDDDCWAJXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)

![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)

![Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI)](/img/structure/B63232.png)